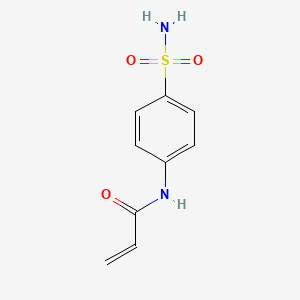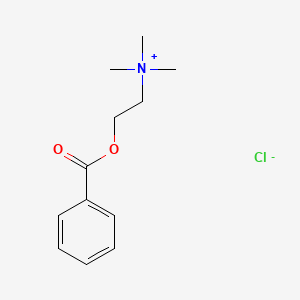
5-(Ethylsulfonyl)-2-methoxyaniline
Overview
Description
5-(Ethylsulfonyl)-2-methoxyaniline is a chemical compound that is related to 4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic Acid . This compound is used in the synthesis of various substances and is a key component in certain chemical reactions .
Synthesis Analysis
The synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline involves several steps. One method involves the methylation of certain compounds . Another method involves the protodeboronation of pinacol boronic esters . A third method involves a preparation method of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid .Molecular Structure Analysis
The molecular structure of 5-(Ethylsulfonyl)-2-methoxyaniline is complex and involves various elements . The structure is determined by the arrangement and bonding of these elements.Chemical Reactions Analysis
5-(Ethylsulfonyl)-2-methoxyaniline undergoes various types of chemical reactions. These include combination, decomposition, single-replacement, double-replacement, and combustion reactions . In a decomposition reaction, the compound breaks down into smaller chemical species .Physical And Chemical Properties Analysis
The physical properties of 5-(Ethylsulfonyl)-2-methoxyaniline include color, density, hardness, and melting and boiling points . Its chemical properties describe the ability of the substance to undergo specific chemical changes .Scientific Research Applications
Synthesis and Pharmacological Importance
5-Ethylsulfonyl-2-methoxyaniline is a versatile molecule used in synthesizing various compounds with biological activities, particularly those targeting kinases, including VEGFR2 inhibitors and a CLK inhibitor. It is also utilized in the preparation of antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. Its importance is further highlighted by its inclusion in the Protein Database (PDB ID: 1y6a), emphasizing its role in designing inhibitors of serine/threonine-protein kinase 16 (STK16) (Johnson et al., 2022).
Role in Anti-Tumor and Cardiovascular Agents
5-(Ethylsulfonyl)-2-methoxyaniline is a crucial fragment in 131 compounds with different biological activities, predominantly antitumor properties. It serves as a precursor for various protein-kinase inhibitors or enzyme modulators, including those for EGFR, PDGFR, ckit, CDK 2 and 4, MMPs 2, 3, 9, and 13. Notably, it is a pharmacophoric fragment of powerful VEGFR2 inhibitors used in clinics for treating tumors in synergy with chemotherapy (Murár et al., 2013).
Applications in Polyaniline Chemistry
5-(Ethylsulfonyl)-2-methoxyaniline is used in electrochemical production and polymerization processes, contributing to advancements in polyaniline chemistry. Its derivatives, like poly(2-methoxyaniline-5-sulfonic acid) (PMAS), exhibit unique properties such as high water solubility and conductivity. These materials are explored for applications in batteries, electronic textiles, electrochromics, and chemical sensors due to their enhanced electrical conductivity and stability compared to other polymers (Masdarolomoor et al., 2006).
Safety and Hazards
properties
IUPAC Name |
5-ethylsulfonyl-2-methoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-14(11,12)7-4-5-9(13-2)8(10)6-7/h4-6H,3,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLWNEUYUGKDTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40201554 | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Ethylsulfonyl)-2-methoxyaniline | |
CAS RN |
5339-62-8 | |
| Record name | 5-(Ethylsulfonyl)-2-methoxybenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5339-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(Ethylsulfonyl)-2-methoxyaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3541 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Ethylsulphonyl-o-anisidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40201554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-ethylsulphonyl-o-anisidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Ethylsulfonyl-o-anisidine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUW79E827Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-(Ethylsulfonyl)-2-methoxyaniline a molecule of interest in drug discovery?
A1: 5-(Ethylsulfonyl)-2-methoxyaniline is a versatile building block in medicinal chemistry. It's a key structural component in various compounds exhibiting biological activity, particularly as a pharmacophore in kinase inhibitors. [, ] For instance, it features in several inhibitors targeting VEGFR2, a key receptor in angiogenesis. [] Its presence in these inhibitors underscores its potential in developing new anti-cancer therapies.
Q2: Are there any publicly available resources showcasing the use of 5-(Ethylsulfonyl)-2-methoxyaniline in structural biology?
A2: Yes, the Protein Data Bank (PDB) houses a structure (PDB ID: 1Y6A) featuring a compound derived from 5-(Ethylsulfonyl)-2-methoxyaniline. [] This structure provides insights into how the compound interacts with its target protein at a molecular level, aiding further research and drug design efforts.
Q3: Why is the synthesis of 5-(Ethylsulfonyl)-2-methoxyaniline significant in the research field?
A3: Despite its importance as a building block for bioactive compounds, 5-(Ethylsulfonyl)-2-methoxyaniline wasn't commercially available until recently. [] Researchers had to synthesize it themselves, often relying on procedures that might have had limitations. The development of a new, efficient synthetic route for this compound, as described in the literature, is significant. [] This readily accessible synthesis paves the way for more extensive research and development of novel therapeutics incorporating this valuable scaffold.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl [(dimethoxyphosphinothioyl)thio]acetate](/img/structure/B1359934.png)











